molecular formula C9H14BrN3O2 B7951508 Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate

Cat. No.: B7951508
M. Wt: 276.13 g/mol
InChI Key: HSZMAESPEQSOCA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxobutanoate with hydrazine derivatives, followed by bromination and subsequent amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted pyrazoles.

Scientific Research Applications

Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-isopropylpyrazole-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Ethyl 5-amino-4-chloro-1-isopropylpyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

Ethyl 5-amino-4-bromo-1-isopropylpyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

ethyl 5-amino-4-bromo-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O2/c1-4-15-9(14)7-6(10)8(11)13(12-7)5(2)3/h5H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZMAESPEQSOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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